![molecular formula C8H6ClNO3 B1590156 2-Methyl-4-nitrobenzoyl chloride CAS No. 30459-70-2](/img/structure/B1590156.png)
2-Methyl-4-nitrobenzoyl chloride
Overview
Description
2-Methyl-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 . It is a liquid or low-melting solid that is used primarily for research and development . It is also known by the IUPAC name this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClNO3/c1-5-4-6 (10 (12)13)2-3-7 (5)8 (9)11/h2-4H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis
This compound is a liquid or low-melting solid . The compound should be stored in an inert atmosphere at 2-8°C . It has a density of 1.386±0.06 g/cm3 .Scientific Research Applications
Enhanced Detection of Estrogens
2-Methyl-4-nitrobenzoyl chloride is utilized in a practical procedure for determining estrogens in biological fluids. This is achieved using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization. This method increases detection responses significantly, which is useful for diagnosing fetoplacental function with small sample amounts and simple pretreatment (Higashi et al., 2006).
Synthesis and Conformational Studies
The compound plays a role in the synthesis of bisoxazolines, which exhibit dynamic helical chirality in solution and solid states. Its use in the synthesis process contributes to the formation of left-handed helical superstructures, useful in studying molecular conformations and interactions (Preston et al., 2003).
Chemical Synthesis
In a study focusing on regioselective reaction, this compound was used with heterocyclic N-oxides and cyclic thioethers. This demonstrated its utility in chemical synthesis, especially in producing 2-functionalized products from electron-deficient pyridine N-oxides (Frei et al., 2018).
Synthesis of Cellulose Benzoates
The compound was utilized in synthesizing cellulose benzoates in an ionic liquid medium. This process achieved cellulose derivatives with varying degrees of substitution, highlighting its role in cellulose chemistry and potential applications in materials science (Zhang et al., 2009).
Sensor Response Modulation
It is used in the synthesis of fluorescent sensors for detecting metal ions like Cu(II), Zn(II), and Cd(II). These sensors, capable of sensing the presence of halides, demonstrate the compound's relevance in developing new materials for analytical applications (Amatori et al., 2014).
COX Inhibition Synthesis
The compound is involved in synthesizing molecules with COX inhibitory activity. This shows its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents (Migliara et al., 2009).
Safety and Hazards
2-Methyl-4-nitrobenzoyl chloride is classified as dangerous, with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-nitrobenzoyl chloride, have been used for the derivatisation of adiol (androstenediol), an endogenous proliferation agent of prostate cancer .
Mode of Action
It’s known that 4-nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular wittig reaction . It’s plausible that 2-Methyl-4-nitrobenzoyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that benzylic halides typically react via sn1 or sn2 pathways, depending on their degree of substitution . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It’s known that the compound is used as an intermediate in the synthesis of tolvaptan , a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia. This suggests that the compound might have significant bioavailability.
Result of Action
It’s known that the compound is an intermediate in the synthesis of tolvaptan , suggesting that it might play a role in modulating the activity of the arginine vasopressin V2 receptor.
Action Environment
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . This suggests that the compound’s action might be influenced by factors such as concentration, exposure time, and physical form.
properties
IUPAC Name |
2-methyl-4-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDIDOFTXQERLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511351 | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30459-70-2 | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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